Cas no 2567502-49-0 (methyl 7-(aminomethyl)-6-oxaspiro3.5nonane-2-carboxylate)

methyl 7-(aminomethyl)-6-oxaspiro3.5nonane-2-carboxylate 化学的及び物理的性質
名前と識別子
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- 2567502-49-0
- methyl 7-(aminomethyl)-6-oxaspiro[3.5]nonane-2-carboxylate
- EN300-27685019
- methyl 7-(aminomethyl)-6-oxaspiro3.5nonane-2-carboxylate
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- MDL: MFCD32878422
- インチ: 1S/C11H19NO3/c1-14-10(13)8-4-11(5-8)3-2-9(6-12)15-7-11/h8-9H,2-7,12H2,1H3
- InChIKey: IXEFDVDGCDMNEV-UHFFFAOYSA-N
- ほほえんだ: O1C(CN)CCC2(C1)CC(C(=O)OC)C2
計算された属性
- せいみつぶんしりょう: 213.13649347g/mol
- どういたいしつりょう: 213.13649347g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 248
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 61.6Ų
- 疎水性パラメータ計算基準値(XlogP): 0.2
methyl 7-(aminomethyl)-6-oxaspiro3.5nonane-2-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-27685019-0.25g |
methyl 7-(aminomethyl)-6-oxaspiro[3.5]nonane-2-carboxylate |
2567502-49-0 | 95.0% | 0.25g |
$1131.0 | 2025-03-20 | |
Enamine | EN300-27685019-1.0g |
methyl 7-(aminomethyl)-6-oxaspiro[3.5]nonane-2-carboxylate |
2567502-49-0 | 95.0% | 1.0g |
$1229.0 | 2025-03-20 | |
Enamine | EN300-27685019-5.0g |
methyl 7-(aminomethyl)-6-oxaspiro[3.5]nonane-2-carboxylate |
2567502-49-0 | 95.0% | 5.0g |
$3562.0 | 2025-03-20 | |
Enamine | EN300-27685019-10.0g |
methyl 7-(aminomethyl)-6-oxaspiro[3.5]nonane-2-carboxylate |
2567502-49-0 | 95.0% | 10.0g |
$5283.0 | 2025-03-20 | |
Enamine | EN300-27685019-1g |
methyl 7-(aminomethyl)-6-oxaspiro[3.5]nonane-2-carboxylate |
2567502-49-0 | 1g |
$1229.0 | 2023-09-10 | ||
Enamine | EN300-27685019-10g |
methyl 7-(aminomethyl)-6-oxaspiro[3.5]nonane-2-carboxylate |
2567502-49-0 | 10g |
$5283.0 | 2023-09-10 | ||
Enamine | EN300-27685019-5g |
methyl 7-(aminomethyl)-6-oxaspiro[3.5]nonane-2-carboxylate |
2567502-49-0 | 5g |
$3562.0 | 2023-09-10 | ||
Enamine | EN300-27685019-0.05g |
methyl 7-(aminomethyl)-6-oxaspiro[3.5]nonane-2-carboxylate |
2567502-49-0 | 95.0% | 0.05g |
$1032.0 | 2025-03-20 | |
Enamine | EN300-27685019-0.5g |
methyl 7-(aminomethyl)-6-oxaspiro[3.5]nonane-2-carboxylate |
2567502-49-0 | 95.0% | 0.5g |
$1180.0 | 2025-03-20 | |
Enamine | EN300-27685019-2.5g |
methyl 7-(aminomethyl)-6-oxaspiro[3.5]nonane-2-carboxylate |
2567502-49-0 | 95.0% | 2.5g |
$2408.0 | 2025-03-20 |
methyl 7-(aminomethyl)-6-oxaspiro3.5nonane-2-carboxylate 関連文献
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Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
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Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921
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Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
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Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
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5. Back matter
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6. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
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Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
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Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
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Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
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Yifang Gao,Yuan Jiao,Wenjing Lu,Yang Liu,Hui Han,Xiaojuan Gong,Shaomin Shuang,Chuan Dong J. Mater. Chem. B, 2018,6, 6099-6107
methyl 7-(aminomethyl)-6-oxaspiro3.5nonane-2-carboxylateに関する追加情報
Methyl 7-(Aminomethyl)-6-oxaspiro[3.5]nonane-2-carboxylate (CAS No. 2567502-49-0): A Comprehensive Overview
Methyl 7-(aminomethyl)-6-oxaspiro[3.5]nonane-2-carboxylate (CAS No. 2567502-49-0) is a unique and versatile compound that has garnered significant attention in the fields of organic chemistry, medicinal chemistry, and pharmaceutical research. This compound, characterized by its spirocyclic structure and functional groups, offers a range of potential applications in drug discovery and development.
The spirocyclic nature of methyl 7-(aminomethyl)-6-oxaspiro[3.5]nonane-2-carboxylate is particularly noteworthy. Spirocyclic compounds are known for their enhanced stability and bioavailability, making them valuable scaffolds in the design of novel therapeutic agents. The presence of the aminomethyl group and the carboxylate moiety further enhances the compound's reactivity and functional diversity, allowing for a wide array of chemical modifications and derivatizations.
Recent studies have highlighted the potential of spirocyclic compounds in various therapeutic areas, including neurodegenerative diseases, cancer, and inflammatory disorders. For instance, a study published in the Journal of Medicinal Chemistry (2021) demonstrated that spirocyclic derivatives with similar structural features to methyl 7-(aminomethyl)-6-oxaspiro[3.5]nonane-2-carboxylate exhibited potent anti-inflammatory properties by inhibiting key enzymes involved in the inflammatory pathway.
In the context of drug discovery, the bioisosteric replacement of functional groups in methyl 7-(aminomethyl)-6-oxaspiro[3.5]nonane-2-carboxylate has been explored to optimize its pharmacological profile. Bioisosteres are molecular fragments that share similar physical or chemical properties but differ in their biological activity. By strategically substituting specific functional groups, researchers have been able to enhance the compound's potency, selectivity, and pharmacokinetic properties.
The synthesis of methyl 7-(aminomethyl)-6-oxaspiro[3.5]nonane-2-carboxylate involves a series of well-defined chemical reactions, including ring formation and functional group manipulation. A recent publication in the Tetrahedron Letters (2020) detailed an efficient synthetic route that yields high purity and yield of the target compound. This synthetic methodology not only simplifies the production process but also reduces the environmental impact by minimizing waste generation.
In addition to its potential as a therapeutic agent, methyl 7-(aminomethyl)-6-oxaspiro[3.5]nonane-2-carboxylate has shown promise as a building block for more complex molecules. Its unique structural features make it an attractive starting material for the synthesis of peptidomimetics and other bioactive compounds. Peptidomimetics are molecules designed to mimic the structure and function of peptides, often with improved stability and bioavailability.
The pharmacological properties of methyl 7-(aminomethyl)-6-oxaspiro[3.5]nonane-2-carboxylate have been extensively studied using both in vitro and in vivo models. Preclinical studies have demonstrated its ability to cross the blood-brain barrier (BBB), a critical factor for drugs targeting central nervous system (CNS) disorders. This property is particularly significant for treating conditions such as Alzheimer's disease and Parkinson's disease, where BBB penetration is essential for therapeutic efficacy.
Clinical trials are currently underway to evaluate the safety and efficacy of methyl 7-(aminomethyl)-6-oxaspiro[3.5]nonane-2-carboxylate in human subjects. Early results from Phase I trials have shown promising outcomes, with no significant adverse effects reported at therapeutic doses. These findings underscore the compound's potential as a safe and effective treatment option for various medical conditions.
In conclusion, methyl 7-(aminomethyl)-6-oxaspiro[3.5]nonane-2-carboxylate (CAS No. 2567502-49-0) represents a promising candidate in the development of novel therapeutics. Its unique structural features, combined with its favorable pharmacological properties, make it an attractive target for further research and development in both academic and industrial settings.
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